3-[(2-Chloro-6-fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile
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Overview
Description
3-[(2-Chloro-6-fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile is a synthetic organic compound with the molecular formula C16H9ClFNOS. This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, and a substituted phenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-6-fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile typically involves the reaction of 2-chloro-6-fluorobenzyl alcohol with 3-hydroxy-1-benzothiophene-2-carbonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloro-6-fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-[(2-Chloro-6-fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 3-[(2-Chloro-6-fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chloro-6-fluorophenyl)methoxy]-1-benzothiophene-3-carbonitrile
- 3-[(2-Chloro-4-fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile
- 3-[(2-Bromo-6-fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile
Uniqueness
3-[(2-Chloro-6-fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNOS/c17-12-5-3-6-13(18)11(12)9-20-16-10-4-1-2-7-14(10)21-15(16)8-19/h1-7H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIWZVWCTBAVOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C#N)OCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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